molecular formula C14H12Cl2Se2 B14633586 Bis[(2-chlorophenyl)methyl]diselane CAS No. 57239-59-5

Bis[(2-chlorophenyl)methyl]diselane

Cat. No.: B14633586
CAS No.: 57239-59-5
M. Wt: 409.1 g/mol
InChI Key: ATZUACNEFNOJRQ-UHFFFAOYSA-N
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Description

Bis[(2-chlorophenyl)methyl]diselane is a synthetic organodiselenide of significant interest in chemical and pharmacological research. While specific studies on this exact molecule are not available in the current literature, its structure places it within a class of compounds known for their diverse biological activities and utility in organic synthesis. Diselenides, in general, have been extensively studied for their potent antioxidant properties, often mimicking the activity of the native antioxidant enzyme glutathione peroxidase (GPx) . Conversely, their pro-oxidant activity is also a key mechanism investigated for inducing cytotoxic effects in cancer cells, making diselenides a promising area in the development of novel chemotherapeutic and chemopreventive agents . Furthermore, diselenide derivatives have demonstrated notable antimicrobial and antiviral effects in scientific studies. Related compounds have shown high activity against Gram-positive bacteria and certain viruses, including human herpes virus type 1 (HHV-1), suggesting potential applications in developing new anti-infective therapies . The molecular basis for these activities often involves the modification of critical thiol groups in enzymes and proteins, which can alter their function . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

57239-59-5

Molecular Formula

C14H12Cl2Se2

Molecular Weight

409.1 g/mol

IUPAC Name

1-chloro-2-[[(2-chlorophenyl)methyldiselanyl]methyl]benzene

InChI

InChI=1S/C14H12Cl2Se2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2

InChI Key

ATZUACNEFNOJRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(2-chlorophenyl)methyl]diselane typically involves the reaction of 2-chlorobenzyl chloride with sodium diselenide. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. Sodium borohydride is often used as a reducing agent to facilitate the formation of the diselenide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bis[(2-chlorophenyl)methyl]diselane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Selenide Anions: Formed through the reduction of the Se-Se bond.

    Selenoxides and Selenones: Formed through oxidation reactions.

    Substituted Chlorophenyl Derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of Bis[(2-chlorophenyl)methyl]diselane involves its ability to modulate redox processes. The compound can act as both an antioxidant and a prooxidant, depending on the conditions. It interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways related to oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Activity: Substituent Position and Efficacy

A critical study compared Bis[(2-chlorophenyl)methyl]diselane (Compound 4) with derivatives bearing mono-chlorophenyl substitutions (Compounds 5a–h). Key findings include:

Compound Substituent Position % Inhibition of Edema (vs. phenylbutazone)
4 Bis(2-chlorophenyl) Poor activity (lower than 32.6%)
5a 2-chlorophenyl 32.78%
5b 2-chlorophenyl 36.00%
5d 4-chlorophenyl 35.97%
5f 3-chlorophenyl 36.25%

Key Observations :

  • Diselane Bridge vs. Monomeric Structures: Despite sharing the 2-chlorophenyl group, this compound (Compound 4) exhibited markedly lower activity than monomeric analogs (5a–h). This suggests the diselane bridge may hinder bioavailability or target binding due to steric bulk or reduced stability .

Structural and Functional Analogues

1-(2-Chlorophenyl)ethanone

This ketone derivative (CAS 2142-68-9) shares the 2-chlorophenyl moiety but lacks selenium. Primarily used in organic synthesis, it serves as a precursor for pharmaceuticals and agrochemicals.

Chlorophenyl-Containing Epoxides

Compounds like (2RS,3RS)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)-[1H-1,2,4-triazol-1-yl)methyl]oxirane (CAS 106325-08-0) incorporate chlorophenyl groups within epoxide frameworks.

Mechanistic Insights and Limitations

  • Electronic Effects: The electron-withdrawing chlorine substituent enhances stability and binding affinity in monomeric derivatives (5a–h) but may be counteracted by the diselane bridge’s polarizability in Compound 4.
  • Pharmacokinetics : The larger molecular weight and lipophilicity of this compound may reduce tissue penetration compared to smaller analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Bis[(2-chlorophenyl)methyl]diselane, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via the coupling of 2-chlorobenzyl halides (e.g., chloride or bromide) using selenium-based reducing agents. Reactions are typically conducted under inert atmospheres (N₂/Ar) to prevent oxidation. Optimization involves adjusting stoichiometric ratios (e.g., 1:2 for selenium precursor to halide), solvent selection (e.g., THF or DMF for solubility), and temperature control (60–80°C for 12–24 hours). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the diselane derivative .

Q. How can the crystalline structure of this compound be resolved, and what software is recommended for analysis?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in dichloromethane/hexane. Data collection requires a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For structural refinement, the WinGX suite is widely used for small-molecule crystallography due to its integration with SHELX and ORTEP for visualization .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use fume hoods for all procedures to avoid inhalation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store the compound in amber glass vials under argon at –20°C to prevent degradation. Waste must be segregated into halogenated solvent containers and processed by certified hazardous waste facilities to mitigate environmental risks .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and stability of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model the compound’s electronic structure, bond dissociation energies, and thermodynamic stability. Focus on the Se–Se bond dissociation energy to assess susceptibility to redox reactions. Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM (Polarizable Continuum Model) .

Q. What experimental strategies can resolve contradictions in reported data on the compound’s thermal stability?

  • Methodology : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to compare decomposition temperatures. Reproduce conflicting studies while standardizing parameters (heating rate, sample mass). Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions or exothermic/endothermic events. Publish results with detailed metadata to address reproducibility gaps .

Q. How does the steric and electronic environment of the 2-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Design comparative studies using analogues with substituents varying in electronegativity (e.g., 2-fluorophenyl vs. 2-methylphenyl). Monitor reaction kinetics via NMR or HPLC to assess activation barriers. Use Hammett plots to correlate substituent effects with reaction rates. Computational NBO (Natural Bond Orbital) analysis can quantify electron donation/withdrawal effects .

Data Analysis and Interpretation

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and methylene (–CH₂–Se) signals (δ 3.5–4.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks [M]⁺ at m/z corresponding to C₁₄H₁₂Cl₂Se₂ (exact mass: ~442). Fragmentation patterns should confirm Se–Se bond cleavage.
  • Raman Spectroscopy : Characterize the Se–Se stretching vibration (~250–300 cm⁻¹) to confirm diselane formation .

Q. How can environmental impact assessments be conducted for this compound?

  • Methodology : Use EPA-approved methods (e.g., EPA 8270D) for GC-MS analysis of soil/water samples to detect selenium and chlorinated byproducts. Assess acute toxicity via Daphnia magna or Danio rerio bioassays. Compare results against regulatory thresholds (e.g., ZDHC MRSL) to evaluate compliance .

Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported catalytic activity of this compound in organoselenium chemistry?

  • Methodology : Replicate studies under identical conditions (solvent, catalyst loading, temperature). Use internal standards (e.g., triphenylphosphine) to calibrate reaction yields. Collaborate with independent labs for cross-validation. Publish raw data and procedural details in open-access repositories to enhance transparency .

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